molecular formula C11H16OS B14131986 5-(Phenylsulfanyl)-2-pentanol

5-(Phenylsulfanyl)-2-pentanol

Cat. No.: B14131986
M. Wt: 196.31 g/mol
InChI Key: CYWJNXOXFOZDAD-UHFFFAOYSA-N
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Description

5-(phenylthio)pentan-2-ol is an organic compound that belongs to the class of alcohols It features a phenylthio group attached to a pentan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(phenylthio)pentan-2-ol can be achieved through several methods. One common approach involves the reaction of pentan-2-ol with phenylthiol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the phenylthio group on the pentan-2-ol backbone.

Industrial Production Methods

In an industrial setting, the production of 5-(phenylthio)pentan-2-ol may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

5-(phenylthio)pentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phenylthio group can be reduced to a thiol group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 5-(phenylthio)pentan-2-one.

    Reduction: Formation of 5-(phenylthio)pentane-2-thiol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-(phenylthio)pentan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-(phenylthio)pentan-2-ol involves its interaction with specific molecular targets and pathways. The phenylthio group can engage in various interactions, such as hydrogen bonding and hydrophobic interactions, with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pentan-2-ol: Lacks the phenylthio group, resulting in different chemical properties and reactivity.

    Phenylthioethanol: Contains a shorter carbon chain, affecting its physical and chemical properties.

    Phenylthiopropanol: Similar structure but with a different carbon chain length, influencing its reactivity and applications.

Uniqueness

5-(phenylthio)pentan-2-ol is unique due to the presence of both a phenylthio group and a pentan-2-ol backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

5-phenylsulfanylpentan-2-ol

InChI

InChI=1S/C11H16OS/c1-10(12)6-5-9-13-11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3

InChI Key

CYWJNXOXFOZDAD-UHFFFAOYSA-N

Canonical SMILES

CC(CCCSC1=CC=CC=C1)O

Origin of Product

United States

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